![molecular formula C7H5BrN4 B2474378 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243504-52-9](/img/structure/B2474378.png)

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

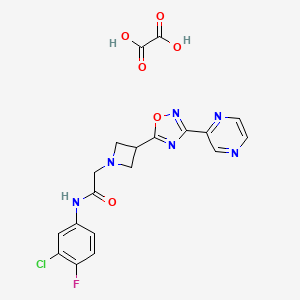

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties, which make it an ideal candidate for the development of novel drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. It has been used to generate new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation, showcasing its utility in creating structurally diverse molecules for potential biological applications (Khalafy, Marjani, & Salami, 2014). Similarly, innovative synthetic routes have been developed to create derivatives that include 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, highlighting the chemical versatility and potential for producing compounds with significant biological activities (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Catalysis and Green Chemistry

The compound has been implicated in studies exploring the synthesis of pyrazole derivatives under green conditions, demonstrating its role in environmentally friendly chemical processes. This includes catalytic applications where nano ionic liquids are employed, reducing the need for harmful solvents and promoting efficiency and sustainability in chemical syntheses (Zolfigol et al., 2015).

Antimicrobial and Antitumor Activities

Compounds derived from this compound have been evaluated for their antimicrobial and antitumor properties, underscoring the potential of this chemical scaffold in developing new therapeutic agents. Research has shown that certain derivatives exhibit significant activity against various human cancer cell lines and possess antibacterial properties, pointing towards the compound's relevance in medicinal chemistry and drug discovery processes (Rahmouni et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies like transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

It’s worth noting that similar compounds, like imidazo[1,2-a]pyridines, have been synthesized via radical reactions . These reactions often involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Biochemical Pathways

Compounds with similar structures, such as imidazo[1,2-a]pyridines, are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Similar compounds, like imidazo[1,2-a]pyridines, have been associated with significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

It’s worth noting that the synthesis of similar compounds, like imidazo[1,2-a]pyridines, can be influenced by various reaction conditions .

Eigenschaften

IUPAC Name |

3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c1-11-4-6(8)12-7(11)5(2-9)3-10-12/h3-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCHCHJORIFXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N2C1=C(C=N2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2474295.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)

![Methyl 3-(cyclohexylamino)-2-(1H-imidazol-5-yl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2474299.png)

![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide](/img/structure/B2474310.png)

![3-Tert-butyl-6-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2474311.png)

![4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474315.png)

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2474318.png)